

"3-(Piperidin-1-yl)phenol" solubility in different solvents

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Compound of Interest

Compound Name: 3-(Piperidin-1-yl)phenol

Cat. No.: B1267931

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An In-depth Technical Guide to the Solubility of **3-(Piperidin-1-yl)phenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-(Piperidin-1-yl)phenol**, a molecule of interest in pharmaceutical research due to its hybrid structure incorporating both a phenol and a piperidine moiety. While specific quantitative solubility data for this compound is not readily available in public literature, this document extrapolates a qualitative solubility profile based on the known properties of its constituent functional groups. Furthermore, this guide furnishes detailed, generalized experimental protocols for determining the solubility of phenolic compounds, which can be readily adapted for **3-(Piperidin-1-yl)phenol**. Visual representations of a conceptual biological signaling pathway and a typical drug development workflow where solubility is a critical parameter are also provided to contextualize the importance of this physicochemical property.

Introduction

3-(Piperidin-1-yl)phenol is a bifunctional organic molecule that possesses the structural features of both a phenol and a piperidine ring system. The phenolic hydroxyl group can act as a hydrogen bond donor and imparts weak acidity, while the tertiary amine of the piperidine ring is basic and can act as a hydrogen bond acceptor. This combination of functionalities suggests a versatile solubility profile, a critical parameter in drug discovery and development for

absorption, distribution, metabolism, and excretion (ADME) properties, as well as for formulation and synthesis. Understanding the solubility of this compound in various solvents is paramount for its application in medicinal chemistry and materials science.

Predicted Solubility Profile of 3-(Piperidin-1-yl)phenol

A definitive quantitative solubility profile for **3-(Piperidin-1-yl)phenol** is not extensively documented. However, a qualitative assessment can be inferred from the well-characterized solubilities of phenol and piperidine.

- **Phenol:** Phenol is moderately soluble in water (approximately 8 g per 100 g of water) due to its ability to form hydrogen bonds.^{[1][2]} It is very soluble in polar organic solvents such as alcohols, ethers, and chloroform.^[3]
- **Piperidine:** As a heterocyclic amine, piperidine is miscible with water and demonstrates high solubility in a wide array of organic solvents, including alcohols and ethers.^{[4][5][6]}

Given these characteristics, **3-(Piperidin-1-yl)phenol** is anticipated to exhibit the following solubility trends:

Table 1: Predicted Qualitative Solubility of **3-(Piperidin-1-yl)phenol** in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---------------|-----------------------------|--------------------------------|--|
| Polar Protic | Water, Ethanol, Methanol | Soluble | The presence of both a hydroxyl group and a nitrogen atom allows for hydrogen bonding with protic solvents. |
| Polar Aprotic | DMSO, Acetone | Soluble | The polar nature of the molecule, arising from the hydroxyl and amino groups, should facilitate dissolution in polar aprotic solvents. DMSO is an excellent solvent for a wide range of organic compounds. [7] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups will likely limit solubility in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can typically dissolve a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies that can be employed to quantitatively determine the solubility of **3-(Piperidin-1-yl)phenol**.

Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-(Piperidin-1-yl)phenol** to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C and 37 °C to simulate ambient and physiological temperatures).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to sediment.
 - Alternatively, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **3-(Piperidin-1-yl)phenol** using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or

Mass Spectrometry (LC-MS).[\[9\]](#)[\[10\]](#)

- Calculation:
 - Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Spectrophotometric Method

For compounds with a suitable chromophore, UV-Vis spectrophotometry can be a rapid method for solubility determination.[\[11\]](#)

Protocol:

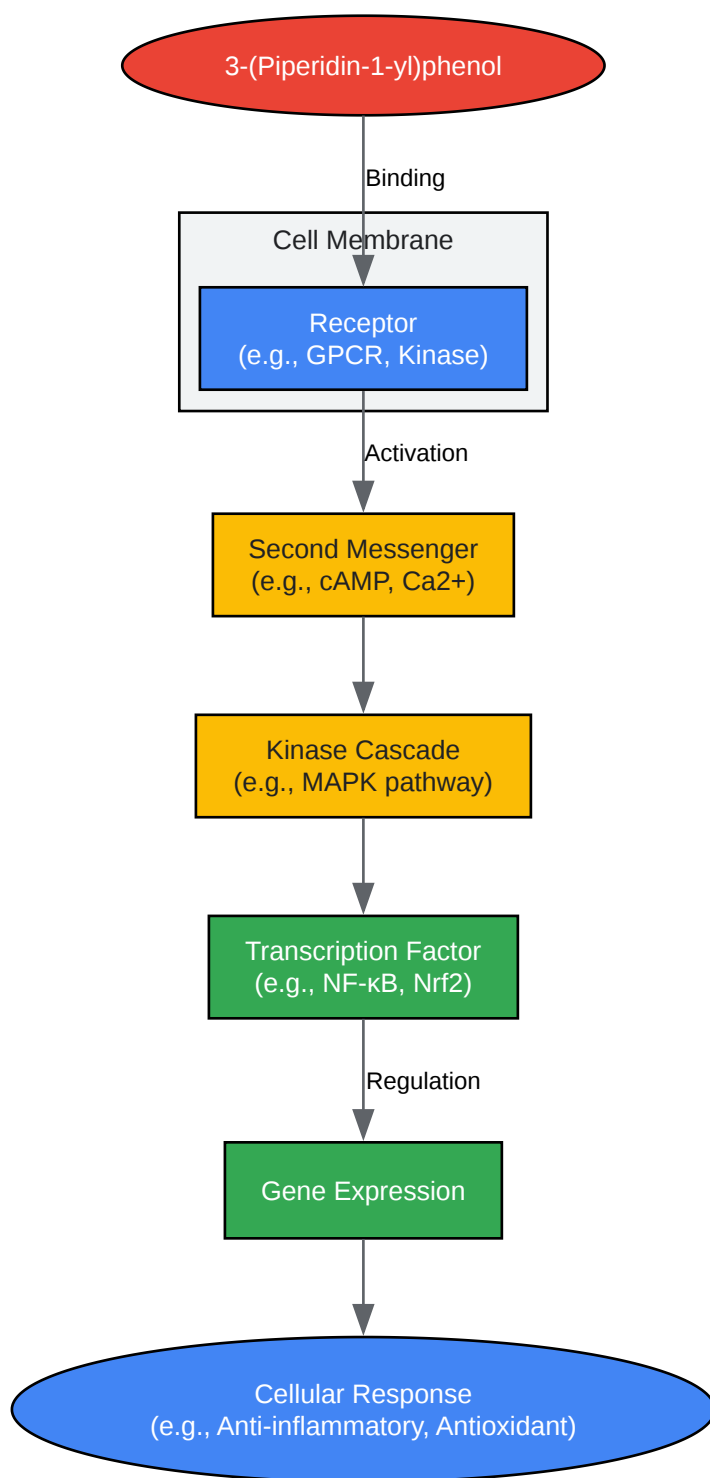
- Standard Curve Generation:
 - Prepare a series of standard solutions of **3-(Piperidin-1-yl)phenol** of known concentrations in the solvent of interest.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance versus concentration.
- Saturated Solution Preparation and Equilibration:
 - Follow steps 1 and 2 from the Shake-Flask Method protocol.
- Sample Analysis:
 - After phase separation, withdraw a clear aliquot of the supernatant.
 - Dilute the aliquot as necessary to bring the absorbance within the range of the standard curve.
 - Measure the absorbance of the diluted sample at the λ_{max} .
- Calculation:

- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the original solubility by accounting for the dilution factor.

Visualization of Related Workflows and Pathways

Conceptual Biological Signaling Pathway

Phenolic and piperidine-containing compounds are known to interact with various biological targets.^{[12][13]} The following diagram illustrates a generalized signaling pathway that could be modulated by a molecule like **3-(Piperidin-1-yl)phenol**, potentially leading to antioxidant or anti-inflammatory effects.



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